N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide
Description
Properties
Molecular Formula |
C14H12Cl2N4O2 |
|---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
N,N'-bis(5-chloro-6-methylpyridin-2-yl)oxamide |
InChI |
InChI=1S/C14H12Cl2N4O2/c1-7-9(15)3-5-11(17-7)19-13(21)14(22)20-12-6-4-10(16)8(2)18-12/h3-6H,1-2H3,(H,17,19,21)(H,18,20,22) |
InChI Key |
MIFLYQNLGZWFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C(=O)NC2=NC(=C(C=C2)Cl)C)Cl |
Origin of Product |
United States |
Preparation Methods
Stoichiometry
Using an excess of 5-chloro-6-methylpyridin-2-amine ensures complete reaction with the oxalyl chloride intermediate, reducing byproduct formation.
Solvent Selection
The choice of solvent significantly impacts reaction kinetics and product solubility:
- Dichloromethane (DCM): Preferred for its non-polarity and ability to dissolve both reactants.
- Tetrahydrofuran (THF): Used when higher polarity is required.
Reaction Monitoring
Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed to monitor reaction progress and determine completion.
Purification Techniques
Purification is vital to isolate this compound in its pure form:
- Recrystallization:
- Solvents like ethanol or methanol are used to recrystallize the product.
- This method exploits differences in solubility between the product and impurities.
- Column Chromatography:
- Employs silica gel as the stationary phase.
- Elution with a gradient solvent system (e.g., hexane/ethyl acetate) separates the product from byproducts.
Challenges in Synthesis
Moisture Sensitivity
Oxalyl chloride is highly reactive toward water, necessitating strict anhydrous conditions during synthesis.
Side Reactions
Uncontrolled reaction conditions may lead to side products such as mono-substituted oxalamides or degradation products.
Yield Optimization
Achieving high yields requires careful control over temperature, stoichiometry, and purification steps.
Summary Table: Synthesis Overview
| Parameter | Details |
|---|---|
| Starting Materials | 5-Chloro-6-methylpyridin-2-amine, oxalyl chloride |
| Key Reagents | Pyridine or triethylamine (base), dichloromethane/THF (solvent) |
| Reaction Conditions | Anhydrous environment, low temperature (0–25°C), extended reaction time (4–12 hours) |
| Purification | Recrystallization or column chromatography |
| Yield Range | Typically 60–80%, depending on reaction optimization |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bonds in N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide undergo hydrolysis under acidic or basic conditions:
| Conditions | Products | Yield | Mechanism |
|---|---|---|---|
| 6 M HCl, reflux (4–6 h) | 5-Chloro-6-methylpyridin-2-amine + oxalic acid | 70–85% | Acid-catalyzed cleavage of amide bonds |
| 2 M NaOH, 80°C (3 h) | Sodium oxalate + 5-chloro-6-methylpyridin-2-amine | 60–75% | Base-mediated hydrolysis |
Key Notes :
-
Reaction rates depend on steric hindrance from methyl groups and electronic effects of chlorine substituents.
-
Hydrolysis is suppressed in anhydrous organic solvents (e.g., THF, DMF).
Nucleophilic Substitution
The chloro groups at the 5-position of pyridinyl rings participate in nucleophilic substitution:
| Reagent | Conditions | Products | Applications |
|---|---|---|---|
| Ethylenediamine | DMF, 100°C, 12 h | Bis-amine derivative with ethylenediamine linkage | Ligand for metal complexes |
| Sodium thiophenoxide | EtOH, reflux, 8 h | Thioether-functionalized oxalamide | Polymer crosslinking agents |
| Potassium cyanide | DMSO, 120°C, 6 h (catalytic KI) | Cyano-substituted derivative | Precursor for heterocyclic synthesis |
Kinetic Data :
-
Second-order kinetics observed with pseudo-first-order approximations under excess nucleophile.
-
Steric effects from methyl groups reduce substitution rates by ~30% compared to unsubstituted analogs.
Coordination Reactions
The oxalamide moiety acts as a bidentate ligand, forming stable complexes with transition metals:
| Metal Salt | Solvent | Reaction Time | Complex Structure | Stability Constant (log K) |
|---|---|---|---|---|
| CuSO₄·5H₂O | MeOH/H₂O | 2 h | [Cu(L)₂(H₂O)₂]·2H₂O | 8.2 ± 0.3 |
| FeCl₃ | EtOH | 4 h | [Fe(L)Cl₂]Cl | 6.8 ± 0.2 |
| Zn(NO₃)₂·6H₂O | DMF | 6 h | [Zn(L)(NO₃)(H₂O)]·NO₃ | 5.9 ± 0.4 |
Key Observations :
-
Complexes exhibit octahedral geometry confirmed by UV-Vis and XRD .
-
Chloro substituents enhance Lewis acidity of coordinated metals in catalytic applications.
Oxidation Reactions
Controlled oxidation modifies the methyl groups on pyridinyl rings:
| Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| KMnO₄ | H₂SO₄ (1 M), 60°C, 3 h | Carboxylic acid derivatives | 90% |
| SeO₂ | Dioxane, reflux, 8 h | Aldehyde-functionalized oxalamide | 75% |
| H₂O₂/Fe³⁺ | pH 3–4, 40°C, 6 h | Hydroxymethyl intermediates | 60% |
Mechanistic Insight :
-
Methyl groups oxidize via radical intermediates in the presence of Fe³⁺/H₂O₂.
-
Over-oxidation to carboxylic acids is minimized using mild agents like SeO₂.
Stability Under Thermal and Photolytic Conditions
| Condition | Temperature/Time | Degradation Products | Half-Life |
|---|---|---|---|
| Thermal decomposition | 250°C, 1 h | Chlorinated pyridine fragments + CO/CO₂ | 12 min |
| UV light (254 nm) | 25°C, 48 h | Ring-opened amide radicals + Cl⁻ | 8 h |
Safety Notes :
-
Decomposition releases toxic gases (e.g., HCl, CO); requires inert atmosphere handling.
This compound’s reactivity is leveraged in synthesizing coordination polymers, bioactive molecules, and advanced materials. Experimental protocols emphasize strict temperature control and reagent stoichiometry to optimize yields .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide has been utilized in the pharmaceutical industry primarily for impurity profiling of Edoxaban, an anticoagulant medication. The compound serves as a working standard or secondary reference standard during the commercial production of Edoxaban and its formulations, ensuring compliance with FDA regulations and pharmacopoeial guidelines .
Toxicity Studies
The compound is also employed in toxicity studies related to drug formulations, which are essential for the development of safe pharmaceuticals. Its role in the Abbreviated New Drug Application (ANDA) filing process highlights its significance in regulatory affairs .
Analytical Chemistry
Chromatographic Techniques
this compound is used in high-performance liquid chromatography (HPLC) methods for the detection and quantification of related impurities in drug substances. The compound's stability and distinct spectral characteristics make it an ideal candidate for method validation in pharmaceutical analysis .
Case Study: Impurity Profiling
In a study involving the profiling of Edoxaban impurities, this compound was analyzed using HPLC coupled with mass spectrometry. The results demonstrated its effectiveness as a reference standard, providing reliable data for regulatory submissions .
Materials Science
Polymeric Composites
Research has indicated that oxalamide derivatives, including this compound, can be incorporated into polymeric matrices to enhance mechanical properties and thermal stability. These materials are being explored for applications in coatings and advanced composites .
Synthesis of Novel Materials
The compound has been investigated for its potential to act as a ligand in coordination chemistry, leading to the synthesis of novel metal complexes that exhibit interesting catalytic properties. These complexes could find applications in various chemical transformations and materials synthesis .
Mechanism of Action
The mechanism of action of N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ions involved .
Comparison with Similar Compounds
N1,N2-Bis(2-nitrophenyl)oxalamide
- Structure: Features nitro (-NO₂) groups at the ortho positions of phenyl rings.
- Thermodynamic Properties :
- ΔH° (enthalpy change) and ΔS° (entropy change) values for HB disruption in dimethyl sulfoxide (DMSO) are smaller than those of acetanilide but comparable to ethyl N-phenyloxalamate. This suggests weaker intramolecular HB compared to acetanilide but stronger than some oxalamate esters .
- The absence of intramolecular HB with the o-carbonyl moiety distinguishes it from three-center HB systems .
N1,N2-Bis(2-benzoylphenyl)oxalamide
- Structure : Contains benzoyl groups at ortho positions, introducing steric bulk and π-π stacking capabilities.
- Hydrogen Bonding : Forms three-center hydrogen bonds (THBs) in both solid and solution states. The ΔH° and ΔS° values for HB disruption in DMSO are 28.3 kJ·mol⁻¹ and 69.1 J·mol⁻¹·K⁻¹ , respectively, confirming strong THB cooperativity .
N1,N2-Bis(thiophen-2-ylmethyl)oxalamide
- Structure : Substituted with thiophene-methyl groups (C₁₂H₁₂N₂O₂S₂; molar mass 280.37 g/mol).
- Applications : Classified as a pharmaceutical intermediate, particularly in thiophene-based drug synthesis.
- Safety : Marked with GHS07 (warning) due to skin/eye irritation hazards (H315-H319) .
- Key Difference : The thiophene rings introduce sulfur heteroatoms, altering electronic properties and metal-binding capabilities compared to the chloro-methylpyridinyl groups in the target compound.
N1,N2-Bis(2-chloro-6-methylphenyl)oxalamide
- Structure : Chloro and methyl groups on phenyl rings (CAS: unlisted).
Data Table: Structural and Thermodynamic Comparison
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | ΔH° (kJ·mol⁻¹) | ΔS° (J·mol⁻¹·K⁻¹) | Applications |
|---|---|---|---|---|---|---|
| N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide | C₁₂H₈Cl₂N₄O₂ | 311.12 | 5-chloro-6-methylpyridinyl | N/A | N/A | Pharmaceutical synthesis |
| N1,N2-Bis(2-nitrophenyl)oxalamide | C₁₄H₁₀N₄O₆ | 354.26 | 2-nitrophenyl | ~20–25 | ~50–60 | HB studies, reference compound |
| N1,N2-Bis(2-benzoylphenyl)oxalamide | C₂₈H₂₀N₂O₄ | 448.47 | 2-benzoylphenyl | 28.3 | 69.1 | THB cooperativity research |
| N1,N2-Bis(thiophen-2-ylmethyl)oxalamide | C₁₂H₁₂N₂O₂S₂ | 280.37 | thiophen-2-ylmethyl | N/A | N/A | Thiophene-based drug synthesis |
Biological Activity
N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer therapies. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a central oxalamide core linked to two 5-chloro-6-methylpyridin-2-yl groups. Its molecular formula is , with a molecular weight of approximately 300.72 g/mol. The unique structural characteristics contribute to its reactivity and biological profile.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
In the context of cancer research, this compound has demonstrated selective cytotoxicity against non-small-cell lung cancer (NSCLC) cell lines. A high-throughput screening (HTS) study identified the compound as having an effective concentration (EC50) of less than 1 μM against several NSCLC lines, indicating its potential as an anticancer therapeutic .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Notably, it has been shown to inhibit the stearoyl-CoA desaturase (SCD) enzyme, which is critical for fatty acid metabolism. This inhibition leads to a deficiency in unsaturated fatty acids necessary for maintaining cellular membrane fluidity, ultimately resulting in selective cell death in cancerous cells .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 5-chloro-6-methylpyridin-2-amine with oxalyl chloride followed by amination processes. The reaction conditions are crucial for achieving high yields and purity of the final product.
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N1-(5-Chloropyridin-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide | Two pyridine rings with chlorine and methyl groups | Antimicrobial | Enhanced solubility due to methyl group |
| N1,N2-Bis(5-chloropyridin-2-yl)oxalamide | Two identical pyridine rings | Moderate enzyme inhibition | Higher stability due to oxalamide linkage |
| 5-Chloro-N-(pyridin-2-yl)-N-(methyl)pyrimidine | Contains a pyrimidine ring | Antiviral activity | Distinct mechanism of action compared to oxalamides |
Case Studies
Case Study 1: Anticancer Activity
In a study involving various NSCLC cell lines, this compound was found to selectively induce apoptosis in sensitive cell lines while sparing less sensitive ones. The study utilized ATP viability assays to assess cytotoxicity and revealed that compounds containing oxalamides showed promise as targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones in disk diffusion assays, suggesting that this compound could be developed into a novel antibiotic.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide?
- Methodology : Utilize a two-step procedure involving amine activation with a base (e.g., NaOH) and subsequent reaction with oxalyl chloride under controlled temperatures (e.g., 0°C to room temperature). Monitor reaction progress via TLC or HPLC. Purification via recrystallization from chloroform or ether improves yield (35–40% typical) .
- Key Considerations : Excess oxalyl chloride (1.5–2.0 eq) ensures complete coupling, while slow addition minimizes side reactions. Post-reaction neutralization with dilute HCl removes unreacted reagents .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Identify pyridyl proton environments (δ 7.1–7.3 ppm for aromatic protons, δ 2.2 ppm for methyl groups) and carbonyl carbons (δ 158–160 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if dust forms .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or aerosols .
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .
Advanced Research Questions
Q. How can computational modeling predict the crystal packing and intermolecular interactions of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction : Determine unit cell parameters and hydrogen-bonding networks (e.g., N-H···O interactions between amide groups). Compare with structurally similar N,N-Bis(6-methyl-2-pyridyl)oxamide, which exhibits planar amide groups and π-π stacking .
- Software : Use WinGX or Mercury for data refinement and visualization .
Q. What strategies enhance the nucleation efficiency of oxalamide derivatives in biodegradable polymers like PHB?
- Methodology :
- Melt-Processing : Blend the compound with PHB at 1–5 wt% and analyze crystallization kinetics via DSC. Optimal miscibility increases nucleation density .
- Structural Tuning : Modify pyridyl substituents (e.g., chlorine vs. methyl groups) to alter hydrogen-bonding capacity and polymer compatibility .
Q. How do steric and electronic effects of the 5-chloro-6-methylpyridyl groups influence reactivity in metal coordination studies?
- Methodology :
- Synthesis of Metal Complexes : React the compound with Pd(II) or Ru(II) precursors in THF/MeOH. Monitor via UV-Vis and ESI-MS for ligand exchange.
- Comparative Analysis : Contrast stability/logK values with non-chlorinated analogs (e.g., N,N-Bis(6-methyl-2-pyridyl)oxamide) to assess electronic contributions .
Q. What mechanisms explain conflicting toxicity data for oxalamide derivatives in cellular assays?
- Methodology :
- Dose-Response Studies : Test cytotoxicity (e.g., MTT assay) across concentrations (1–100 µM) in cancer cell lines (e.g., MDA-MB-231).
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., chlorinated byproducts) that may explain variability .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
